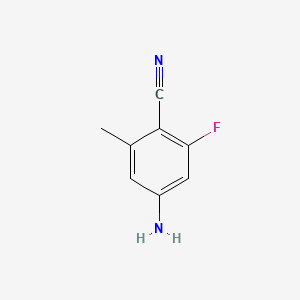
1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione is an organic compound that features both a chlorophenyl group and a thiophene ring. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and thiophene-2-carboxylic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The intermediate product is then cyclized under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action for 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)-3-(furan-2-yl)propane-1,3-dione: Similar structure but with a furan ring instead of a thiophene ring.
1-(4-Chlorophenyl)-3-(pyridin-2-yl)propane-1,3-dione: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione is unique due to the presence of both a chlorophenyl group and a thiophene ring, which can impart distinct electronic and steric properties compared to its analogs.
Propiedades
Número CAS |
41467-45-2 |
|---|---|
Fórmula molecular |
C13H9ClO2S |
Peso molecular |
264.73 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-thiophen-2-ylpropane-1,3-dione |
InChI |
InChI=1S/C13H9ClO2S/c14-10-5-3-9(4-6-10)11(15)8-12(16)13-2-1-7-17-13/h1-7H,8H2 |
Clave InChI |
BJMWDHWZJBOIKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane](/img/structure/B14018249.png)



